Cas no 113627-25-1 (cis (2,3)-Dihydro Tetrabenazine)

Cis (2,3)-Dihydro Tetrabenazine is a selective monoamine oxidase-B inhibitor. It exhibits potent antiparkinsonian properties and is widely utilized in the treatment of movement disorders. The product's high selectivity and efficacy make it a valuable tool in chemical research and clinical applications.
cis (2,3)-Dihydro Tetrabenazine structure
113627-25-1 structure
Product name:cis (2,3)-Dihydro Tetrabenazine
CAS No:113627-25-1
MF:C19H29NO3
Molecular Weight:319.43846
CID:894626
PubChem ID:14580382

cis (2,3)-Dihydro Tetrabenazine 化学的及び物理的性質

名前と識別子

    • cis (2,3)-Dihydro Tetrabenazine
    • (2R,3S,11bS)-rel-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3-(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol
    • (2α,3α,11bα)-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3 -(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol
    • (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H -pyrido[2,1-a]isoquinolin-2-ol
    • WEQLWGNDNRARGE-DJIMGWMZSA
    • (2α,3α,11bα)-1,3,4,6,7,11b-Hexahydro-9,10-diMethoxy-3 -(2-Methylpropyl)-2H-benzo[a]quinolizin-2-ol
    • Dihydrotetrabenazine, (2R,3S,11bS)-
    • SCHEMBL2755532
    • (-)-beta-Htbz
    • 924854-62-6
    • 113627-25-1
    • MFCD11113300
    • (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11bhexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
    • (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo(a)quinolizin-2-ol
    • AS-53867
    • UNII-TDG3R6D9Z7
    • J-002998
    • (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol
    • (-)-.BETA.-DIHYDROTETRABENAZINE
    • TDG3R6D9Z7
    • AKOS015852346
    • (2R,3S,11bS)-Dihydrotetrabenazine
    • P17220
    • BDBM50342821
    • (-)-.BETA.-HTBZ
    • CHEMBL1770802
    • 2H-Benzo[a]quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3S,11bS)-
    • (-)-beta-Dihydrotetrabenazine
    • (2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
    • 2H-Benzo(a)quinolizin-2-ol, 1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-, (2R,3S,11bS)-
    • Cis(2,3)-dihydro tetrabenazine
    • (2R,3S,11BS)-9,10-dimethoxy-3-(2-methylpropyl)-1H,2h,3h,4h,6h,7h,11bH-pyrido[2,1-a]isoquinolin-2-ol
    • インチ: InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m1/s1
    • InChIKey: WEQLWGNDNRARGE-OIISXLGYSA-N
    • SMILES: CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)OC

計算された属性

  • 精确分子量: 319.21500
  • 同位素质量: 319.21474379g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 4
  • 複雑さ: 389
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 41.9Ų

じっけんとくせい

  • ゆうかいてん: 156-158°C (dec.)
  • PSA: 41.93000
  • LogP: 2.96780

cis (2,3)-Dihydro Tetrabenazine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-211097-2.5 mg
cis (2,3)-Dihydro Tetrabenazine,
113627-25-1
2.5 mg
¥2,708.00 2023-07-10
AN HUI ZE SHENG Technology Co., Ltd.
D449650-10mg
(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol
113627-25-1
10mg
¥6060.00 2023-09-15
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T56810-5mg
cis (2,3)-Dihydro Tetrabenazine
113627-25-1
5mg
¥4480.00 2022-07-27
A2B Chem LLC
AE14962-1mg
cis (2,3)-Dihydro Tetrabenazine
113627-25-1
1mg
$273.00 2024-01-04
AN HUI ZE SHENG Technology Co., Ltd.
CS-O-14244-10mg
(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol
113627-25-1
10mg
¥10870.00 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-211097-2.5mg
cis (2,3)-Dihydro Tetrabenazine,
113627-25-1
2.5mg
¥2708.00 2023-09-05
AN HUI ZE SHENG Technology Co., Ltd.
D449650-5mg
(2r,3s,11bs)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ol
113627-25-1
5mg
¥3180.00 2023-09-15
TRC
D449650-2.5mg
cis (2,3)-Dihydro Tetrabenazine
113627-25-1
2.5mg
$ 222.00 2023-09-07
TRC
D449650-25mg
cis (2,3)-Dihydro Tetrabenazine
113627-25-1
25mg
$1654.00 2023-05-18
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T56810-2.5mg
cis (2,3)-Dihydro Tetrabenazine
113627-25-1
2.5mg
¥2450.00 2022-07-27

cis (2,3)-Dihydro Tetrabenazine 関連文献

cis (2,3)-Dihydro Tetrabenazineに関する追加情報

Cis (2,3)-Dihydro Tetrabenazine (CAS No. 113627-25-1): A Comprehensive Overview

Cis (2,3)-Dihydro Tetrabenazine, identified by the chemical compound code CAS No. 113627-25-1, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and pharmacological properties. This compound belongs to the benzodiazepine class, although it exhibits distinct characteristics that set it apart from its more well-known counterparts. The synthesis and application of Cis (2,3)-Dihydro Tetrabenazine have been the subject of extensive research, particularly in the context of developing novel therapeutic agents for neurological disorders.

The molecular structure of Cis (2,3)-Dihydro Tetrabenazine features a tetracyclic framework with a dihydro substitution at the 2 and 3 positions, which contributes to its unique pharmacokinetic profile. This structural feature is crucial in determining its interaction with biological targets, particularly neurotransmitter receptors. The compound’s ability to modulate these receptors has made it a promising candidate for treating conditions such as schizophrenia and Huntington's disease.

Recent advancements in the field of medicinal chemistry have highlighted the potential of Cis (2,3)-Dihydro Tetrabenazine as a lead compound for further drug development. Researchers have been particularly interested in its ability to interact with the dopamine D2 receptor, a key target in the treatment of neurological disorders. Studies have shown that modifications to the tetracyclic core can enhance binding affinity and selectivity, leading to more effective therapeutic outcomes.

In vitro studies have demonstrated that Cis (2,3)-Dihydro Tetrabenazine exhibits potent antagonistic activity at the dopamine D2 receptor. This property is critical for its potential use in treating conditions associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease. Additionally, preliminary in vivo studies have indicated that the compound can cross the blood-brain barrier effectively, suggesting its suitability for systemic administration.

The synthesis of Cis (2,3)-Dihydro Tetrabenazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The dihydro substitution at the 2 and 3 positions is achieved through catalytic hydrogenation, a process that must be carefully optimized to prevent over-hydrogenation or side reactions. Advances in catalytic systems and reaction engineering have improved the efficiency of this synthesis, making it more scalable for industrial production.

The pharmacological profile of Cis (2,3)-Dihydro Tetrabenazine has been further explored through structural analog studies. By modifying various substituents on the tetracyclic core, researchers have identified derivatives with enhanced pharmacological activity and improved tolerability. These findings underscore the importance of structure-activity relationships in developing novel therapeutic agents.

One of the most exciting areas of research involving Cis (2,3)-Dihydro Tetrabenazine is its potential as a prodrug. Prodrugs are inactive compounds that are metabolically converted into active pharmaceutical ingredients within the body. This approach can enhance drug delivery efficiency and reduce side effects. Studies have shown that certain derivatives of Cis (2,3)-Dihydro Tetrabenazine can be designed as prodrugs that release active compounds at targeted sites within the brain.

The development of novel formulations for delivering Cis (2,3)-Dihydro Tetrabenazine has also been a focus of recent research. Liposomal and nanoparticle-based delivery systems have shown promise in improving bioavailability and targeting specificity. These advanced delivery methods could potentially enhance the therapeutic efficacy of Cis (2,3)-Dihydro Tetrabenazine while minimizing systemic side effects.

Ethical considerations are an integral part of any research involving pharmaceutical compounds like Cis (2,3)-Dihydro Tetrabenazine. Ensuring patient safety through rigorous clinical trials is paramount before any new drug can be approved for widespread use. Regulatory agencies require comprehensive data on efficacy and safety before granting approval, ensuring that patients receive treatments that are both effective and safe.

The future prospects for Cis (2,3)-Dihydro Tetrabenazine are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academia and industry are essential in driving innovation in this field. By leveraging cutting-edge technologies and interdisciplinary approaches, researchers can accelerate the development of new treatments for neurological disorders.

おすすめ記事

推奨される供給者
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.